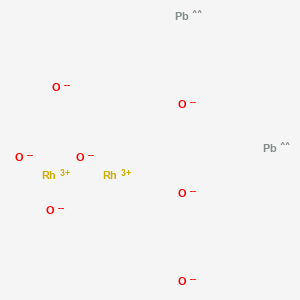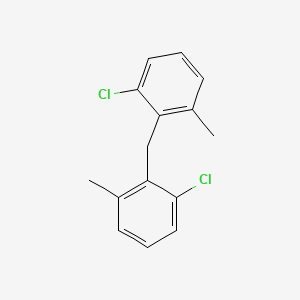
2,2'-Methylenebis(3-chlorotoluene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Methylenebis(3-chlorotoluene) is an organic compound with the molecular formula C15H14Cl2. It is a derivative of toluene, where two chlorine atoms are substituted at the 3-position of the benzene rings, and the two benzene rings are connected by a methylene bridge. This compound is used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(3-chlorotoluene) typically involves the reaction of 3-chlorotoluene with formaldehyde under acidic conditions. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the methylene group from formaldehyde bridges the two 3-chlorotoluene molecules.
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis(3-chlorotoluene) is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The product is then purified using distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
2,2’-Methylenebis(3-chlorotoluene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding toluene derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Toluene derivatives.
Substitution: Various substituted toluene derivatives depending on the nucleophile used.
科学的研究の応用
2,2’-Methylenebis(3-chlorotoluene) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2,2’-Methylenebis(3-chlorotoluene) involves its interaction with various molecular targets. The chlorine atoms and the methylene bridge play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and targets are still under investigation.
類似化合物との比較
2,2’-Methylenebis(3-chlorotoluene) can be compared with other similar compounds such as:
Chlorotoluene: A simpler derivative with only one chlorine atom.
Dichlorotoluene: Compounds with two chlorine atoms but without the methylene bridge.
Methylenebis(toluene): Compounds with a methylene bridge but without chlorine substitution.
The uniqueness of 2,2’-Methylenebis(3-chlorotoluene) lies in its specific substitution pattern and the presence of the methylene bridge, which imparts distinct chemical properties and reactivity.
特性
CAS番号 |
84604-92-2 |
|---|---|
分子式 |
C15H14Cl2 |
分子量 |
265.2 g/mol |
IUPAC名 |
1-chloro-2-[(2-chloro-6-methylphenyl)methyl]-3-methylbenzene |
InChI |
InChI=1S/C15H14Cl2/c1-10-5-3-7-14(16)12(10)9-13-11(2)6-4-8-15(13)17/h3-8H,9H2,1-2H3 |
InChIキー |
IPCSHCYNSPEQJG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)Cl)CC2=C(C=CC=C2Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


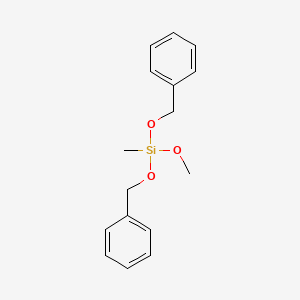

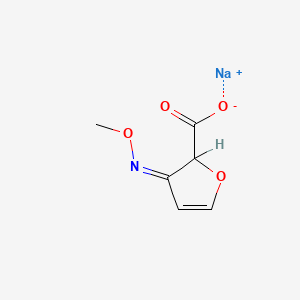
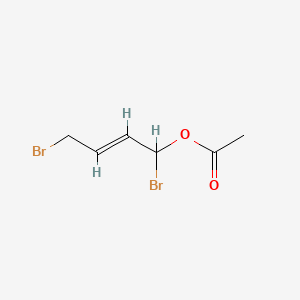
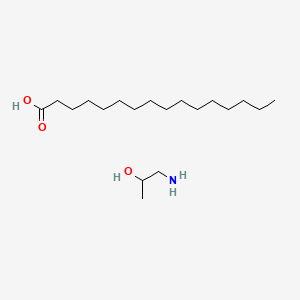
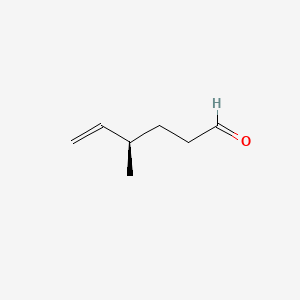
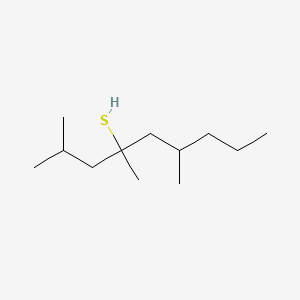
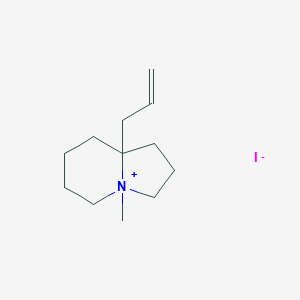
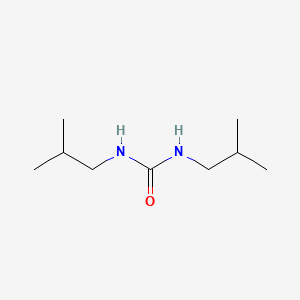

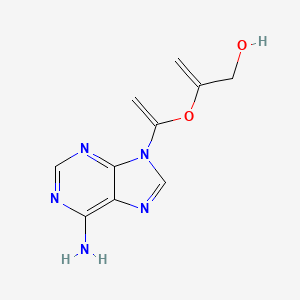
![8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12658466.png)
